4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
Description
4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a pyrrolidine-2,5-dione moiety at the para position. The pyrrolidine-dione ring is further modified at position 3 with a 4-benzylpiperidin-1-yl group, introducing a bulky, lipophilic substituent. The benzylpiperidine group may enhance binding affinity to neurological targets (e.g., receptors or enzymes), while the benzoic acid moiety contributes to solubility and ionization properties .
Properties
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-21-15-20(22(27)25(21)19-8-6-18(7-9-19)23(28)29)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXAGDJPTCGKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzylpiperidine intermediate, which is then reacted with a dioxopyrrolidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods also emphasize the optimization of reaction conditions to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(4-Benzylpiperidin-1-yl)-2,5-dioxopyrrolidin
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzoic acid derivatives bearing pyrrolidine-dione modifications. Below is a comparative analysis based on molecular properties, substituent effects, and inferred biological implications.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy to benzoic acid derivatives .
Structural Differences and Implications
In contrast, the thioxo-pyrimidinylidene group in ’s compound introduces rigidity and electron-withdrawing effects, likely reducing solubility compared to the target compound .
Ionization and Solubility :
- The pKa of the target compound (~3.8–4.2) is comparable to the 3.75 pKa of ’s compound, suggesting similar ionization behavior in physiological conditions. Both compounds would exist predominantly in deprotonated (anionic) forms at intestinal pH, influencing bioavailability .
Molecular Weight and Drug-Likeness: The target compound (MW ~400) and ’s compound (MW 407) fall within the acceptable range for oral bioavailability (Rule of Five).
Pharmacological Considerations
- Target Compound : The benzylpiperidine moiety may target central nervous system (CNS) receptors (e.g., sigma or opioid receptors), leveraging its lipophilicity for brain penetration.
- ’s Compound : The thioxo group could enhance binding to metalloenzymes or redox-sensitive targets, while the pyrimidinylidene core may confer fluorescence properties for imaging applications .
Methodological Relevance
The dose-effect evaluation method described in (Litchfield-Wilcoxon) could be applied to compare the potency of these compounds. For instance, the target compound’s EC50 (Median Effective Dose) and slope parameters might differ significantly from ’s compound due to divergent substituent effects on target engagement .
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